molecular formula C14H9N3O2S3 B2423536 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide CAS No. 477503-41-6

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide

Cat. No.: B2423536
CAS No.: 477503-41-6
M. Wt: 347.43
InChI Key: LFSFZGXABLTIEJ-UHFFFAOYSA-N
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Description

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide is a complex organic compound characterized by its intricate molecular structure, which includes a thiazole ring fused with a benzothiazole ring, further substituted with a methyl sulfanyl group[_{{{CITATION{{{1{Buy 2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g]1,3 ...{{{CITATION{{{_2{Synthesis and Biological Evaluation of Thiazole Derivatives](https://www.intechopen.com/chapters/72645).

Properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S3/c1-20-14-16-8-5-4-7-10(11(8)22-14)21-13(15-7)17-12(18)9-3-2-6-19-9/h2-6H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSFZGXABLTIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide typically involves multiple steps, starting with the construction of the thiazole and benzothiazole rings. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the fused heterocyclic structure. Subsequent functionalization introduces the methyl sulfanyl group and the furan-2-carboxamide moiety[_{{{CITATION{{{_1{Buy 2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g]1,3 ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemical Applications

Synthesis and Building Block
This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules, particularly in the pharmaceutical and agrochemical industries. The intricate structure of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide facilitates the development of derivatives with enhanced biological activity or novel properties.

Biological Applications

Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity against common fungi, indicating its potential use in treating fungal infections.

Anticancer Properties
The compound has been investigated for its anticancer effects across several cancer cell lines. Notably:

  • HepG2 (liver cancer) : Induces apoptosis and cell cycle arrest.
  • MCF-7 (breast cancer) : Shows significant cytotoxicity.

Medical Applications

This compound is being explored for its therapeutic potential in drug development. Its unique structural characteristics make it a candidate for targeting various diseases:

  • Cancer Therapy : As a lead compound for developing new anticancer agents.
  • Infectious Diseases : Potentially useful in formulating new antibiotics or antifungals.

Industrial Applications

The compound's unique chemical properties lend themselves to various industrial applications:

  • Polymer Production : Used as a precursor in synthesizing advanced materials.
  • Coatings and Adhesives : Its stability and reactivity make it suitable for creating durable coatings.
Activity TypeTest Organism/Cell LineObserved Effect
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliModerate inhibition
AnticancerHepG2Induces apoptosis
AnticancerMCF-7Cell cycle arrest

Table 2: Synthesis Overview

StepReaction ConditionsOutcome
Cyclization of precursorsAcidic/Basic conditionsFormation of thiazole-benzothiazole ring
FunctionalizationVarious reagentsIntroduction of methyl sulfanyl group

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on HepG2 cells. The results indicated that treatment led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against E. coli and S. aureus. The findings revealed that the compound exhibited notable antibacterial activity at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

Mechanism of Action

The mechanism by which N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.

  • Benzothiazole derivatives: These compounds contain the benzothiazole ring and are known for their diverse applications in medicine and industry.

  • Furan-2-carboxamide derivatives: These compounds include the furan-2-carboxamide moiety and are used in various chemical and biological applications.

Uniqueness: N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide is a complex organic compound that incorporates multiple heteroatoms, including sulfur and nitrogen, which are known to influence its biological activity. This article explores the compound's biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's structure includes a furan ring and thiazole moieties, which are often associated with various pharmacological activities. The presence of these functional groups suggests a potential for interaction with biological targets such as enzymes and receptors.

Property Value
IUPAC NameThis compound
Molecular FormulaC15H12N2O2S2
Average Mass284.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiazole and benzothiazole moieties may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : The structural features allow for binding to receptors that mediate cellular responses.
  • Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells through the mitochondrial pathway, potentially involving the activation of caspases .

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activities:

  • Cytotoxicity : Compounds containing thiazole rings have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
  • Mechanisms : The mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis. For instance, derivatives of thiazoles have been shown to increase ROS levels in K562 leukemia cells, promoting cell death via apoptosis pathways .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • Bacterial Inhibition : Similar sulfur-containing compounds have demonstrated moderate antibacterial activity against Gram-positive bacteria with MIC values ranging from 16 to 64 µg/mL .
  • Mechanism : The presence of sulfur atoms may contribute to the disruption of bacterial cell membranes or interference with metabolic processes.

Case Study 1: Apoptosis Induction in K562 Cells

A study investigated the effects of thiazole derivatives on K562 leukemia cells. The results showed that exposure to these compounds led to:

  • Increased levels of ROS.
  • Activation of caspases 3 and 7 after prolonged exposure.
  • A significant increase in apoptotic markers after 48 hours of treatment.

The findings suggest that compounds similar to this compound can effectively induce apoptosis in cancer cells through ROS-mediated pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives were tested against standard bacterial strains. Results indicated that certain derivatives showed promising activity against Gram-positive strains, suggesting potential for development as antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide, and how can cyclocondensation reactions be applied?

The compound’s core structure suggests a multi-step synthesis involving cyclocondensation of thiazole and benzothiazole precursors. For example:

  • Step 1 : React N-(2,2,2-trichloroethyl)carboxamide derivatives with N-phenylhydrazinecarboxamides in acetonitrile under reflux to form intermediates (1–3 min reaction time) .
  • Step 2 : Cyclize intermediates in DMF using iodine and triethylamine, which facilitates sulfur elimination and heterocycle formation .
  • Step 3 : Introduce the furan-2-carboxamide moiety via nucleophilic substitution or coupling reactions, as seen in analogous benzofuran-thiazolo[4,5-b]pyridine systems .

Q. How can spectroscopic techniques validate the compound’s structure, and what are common pitfalls in data interpretation?

  • 1H/13C NMR : Focus on aromatic protons (δ 6.5–8.5 ppm) and methylsulfanyl groups (δ 2.1–2.5 ppm). Compare shifts to structurally related thiazolo[4,5-g]benzothiazoles .
  • HR-EIMS : Confirm molecular weight (exact mass: ~419–436 Da) and fragmentation patterns. For example, loss of methylsulfanyl (CH3S•, 47 Da) or furan carbonyl (C4H3OCO•, 97 Da) can indicate substitution sites .
  • Pitfalls : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Anticancer : NCI-60 human tumor cell line panel (dose-response over 48–72 hours) .
  • Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria, fungi) .
  • Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for bacteria) and solvent controls to rule out artifacts .

Advanced Research Questions

Q. How can crystallographic refinement resolve challenges in determining the compound’s 3D structure?

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα or synchrotron radiation) to resolve densely packed heterocycles. SHELXL is preferred for small-molecule refinement due to robust handling of disordered moieties (e.g., methylsulfanyl groups) .
  • Challenges : Twinning or pseudo-symmetry in thiazolo-benzothiazole systems may require SHELXD for structure solution and SHELXE for density modification .
  • Validation : Cross-check with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to confirm bond lengths/angles .

Q. What computational strategies predict binding modes to biological targets, and how can contradictions in docking scores be addressed?

  • Target Selection : Prioritize proteins with known thiazole/furan interactions (e.g., kinase ATP-binding pockets, bacterial DNA gyrase) .
  • Docking Workflow :
    • Glide/SP : Initial screening with flexible ligand sampling.
    • MD Simulations : Refine poses (10–100 ns) to account for protein flexibility .
  • Contradictions : If docking scores conflict with experimental IC50 values, validate with MM-PBSA/GBSA binding free energy calculations .

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

  • Parameter Screening : Use DoE (Design of Experiments) to test variables:
    • Solvent : DMF vs. acetonitrile (polar aprotic solvents enhance cyclization) .
    • Catalyst : Triethylamine (base) vs. DMAP (nucleophilic catalyst) for amide coupling .
  • Scale-Up : Monitor exotherms in cyclization steps (risk of side reactions above 80°C) .
  • Yield Data : For analogous thiazolo[4,5-b]pyridines, yields range 72–85% under optimized conditions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational binding predictions and experimental IC50 values?

  • Case Study : If MD simulations suggest strong binding to kinase X but IC50 > 100 μM:
    • Reassess Protonation States : Thiazole nitrogen pKa shifts in physiological pH may alter ligand charge .
    • Solubility : Poor aqueous solubility (logP > 3.5) can artificially inflate IC50; measure via HPLC-UV .
    • Off-Target Effects : Screen against related kinases (e.g., ABL1, SRC) to identify promiscuity .

Q. Why might NMR spectra show unexpected peaks, and how can these be attributed to synthetic byproducts?

  • Example : A singlet at δ 3.8 ppm could indicate unreacted methylsulfanyl precursor.
  • Mitigation :
    • HPLC Purification : Use C18 columns (ACN/H2O gradient) to isolate the main product .
    • LC-MS : Detect byproducts with m/z differences (e.g., +16 Da for oxidation of sulfur to sulfoxide) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

StepReagents/ConditionsYield RangeReference
CyclocondensationN-Phenylhydrazinecarboxamide, DMF/I275–85%
Amide CouplingEDCl/HOBt, DCM, rt70–90%
PurificationSilica gel (EtOAc/hexane 3:7)>95% purity

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey PeaksDiagnostic Use
1H NMRδ 2.3 (s, SCH3), δ 7.2–8.1 (aromatic)Confirms substitution pattern
13C NMRδ 165 (C=O), δ 120–140 (aromatic C)Validates heterocycle formation
HR-EIMS[M+H]+ m/z 436.5 (calc. 436.4)Confirms molecular formula

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